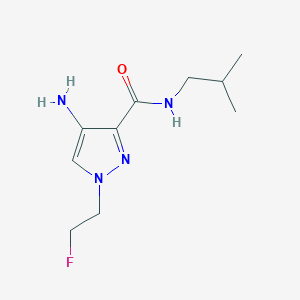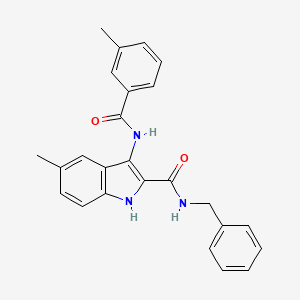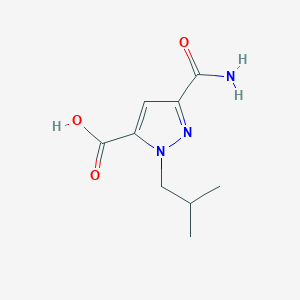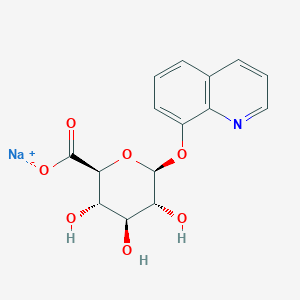![molecular formula C12H6F3N3O B2864532 3-(2-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine CAS No. 339106-65-9](/img/structure/B2864532.png)
3-(2-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine” is a complex organic molecule that contains several functional groups, including a pyridine ring, an isoxazole ring, and a trifluoromethyl group .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds have been synthesized using [3 + 2] cycloaddition reactions . For instance, 2-trifluoromethyl thiazoles have been synthesized via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the pyridine ring might participate in electrophilic substitution reactions, while the isoxazole ring might undergo cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis of Pyridinium Salts
Pyridinium salts are structurally diverse and play a significant role in many natural products and bioactive pharmaceuticals. The compound can be utilized in the synthesis of these salts, which are important for their reactivity and applications in various fields such as materials science and biological systems related to gene delivery .
Anti-Microbial Applications
The pyridinium structure of the compound suggests potential anti-microbial properties. Research indicates that similar structures have been used as anti-microbial agents, which could be explored further with this specific compound .
Anti-Cancer Research
Compounds with pyridinium salts have been investigated for their anti-cancer properties. Given the structural similarity, “3-(2-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine” could be a candidate for developing new anti-cancer agents .
Anti-Malarial Properties
The pyridinium moiety is also associated with anti-malarial activity. This compound could be synthesized and tested for its efficacy against malaria, contributing to the field of anti-malarial drug development .
Anti-Cholinesterase Inhibitors
Pyridinium compounds have been used as anti-cholinesterase inhibitors, which are crucial in treating diseases like Alzheimer’s. Research into the applications of this compound could lead to new treatments for neurodegenerative diseases .
Materials Science
The unique structure of this compound makes it a candidate for creating new materials with specific properties. Its application in materials science could lead to the development of novel materials with potential uses in various industries .
Cycloaddition Reactions
The compound has potential use in [3 + 2] cycloaddition reactions with pyridinium 1,4-zwitterionic thiolates, leading to the synthesis of 2-trifluoromethyl 4,5-disubstituted thiazoles. This reaction is valuable for creating compounds with medicinal and material applications .
Future Directions
properties
IUPAC Name |
3-pyridin-2-yl-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3O/c13-12(14,15)7-5-9-10(17-6-7)11(19-18-9)8-3-1-2-4-16-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRUCCMOLLUFBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C3C(=NO2)C=C(C=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2864449.png)
![(1R,5S)-8-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2864450.png)
![Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/structure/B2864452.png)
![8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)
![[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2864454.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2864455.png)
![N-(3,4-dimethoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2864457.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2864461.png)
![(3-Chlorophenyl)-[3-(furan-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2864462.png)



